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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B8210248

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-10229, a potent and orally
bioavailable inhibitor of soluble adenylyl cyclase (sAC), and its pioneering role in the research
and development of on-demand, non-hormonal male contraception. This document details the
mechanism of action, quantitative efficacy, pharmacokinetic profile, and key experimental
protocols related to TDI-10229, offering a comprehensive resource for professionals in the field.

Introduction: The Dawn of On-Demand Male
Contraception

The quest for reversible, non-hormonal male contraceptives has identified soluble adenylyl
cyclase (sAC), encoded by the ADCY10 gene, as a critical target. SAC is essential for sperm
motility and maturation, and its inhibition presents a promising strategy for contraception.[1][2]
TDI-10229 emerged from structure-assisted drug design as a potent small molecule inhibitor of
SAC, demonstrating the potential to temporarily render sperm immotile, thereby preventing
fertilization.[2] This guide explores the foundational research that has established TDI-10229 as
a key tool compound in advancing the concept of an "on-demand" male contraceptive pill.

Mechanism of Action: Targeting Sperm Motility at its
Source

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8210248?utm_src=pdf-interest
https://www.benchchem.com/product/b8210248?utm_src=pdf-body
https://www.benchchem.com/product/b8210248?utm_src=pdf-body
https://www.researchgate.net/publication/368508353_On-demand_male_contraception_via_acute_inhibition_of_soluble_adenylyl_cyclase
https://www.researchgate.net/publication/353255365_Discovery_of_TDI-10229_A_Potent_and_Orally_Bioavailable_Inhibitor_of_Soluble_Adenylyl_Cyclase_sAC_ADCY10
https://www.benchchem.com/product/b8210248?utm_src=pdf-body
https://www.researchgate.net/publication/353255365_Discovery_of_TDI-10229_A_Potent_and_Orally_Bioavailable_Inhibitor_of_Soluble_Adenylyl_Cyclase_sAC_ADCY10
https://www.benchchem.com/product/b8210248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

TDI-10229 functions by directly inhibiting the enzymatic activity of soluble adenylyl cyclase.
SAC is a unique intracellular enzyme that acts as a sensor for bicarbonate (HCOs~) and
calcium (Ca2*) ions.[1] Upon ejaculation, sperm are exposed to higher concentrations of
bicarbonate in the female reproductive tract, which activates sAC to produce the second
messenger cyclic adenosine monophosphate (CAMP).[1] This increase in CAMP is a critical
step in the initiation of sperm capacitation, a series of physiological changes that enable a
sperm to fertilize an egg, including the hyperactivation of motility.

By binding to sAC, TDI-10229 blocks the production of cCAMP, thereby preventing the
downstream signaling cascade that leads to sperm motility and capacitation.[2] This inhibition is
reversible, offering the potential for a contraceptive effect that is rapid in onset and offset.

Quantitative Data Summary

The following tables summarize the key quantitative data for TDI-10229, providing a clear
comparison of its efficacy, binding kinetics, and pharmacokinetic properties.

Table 1: In Vitro Efficacy and Binding Characteristics of TDI-10229

Parameter Value Species Assay Conditions

Purified recombinant
SAC protein with 1

Biochemical ICso 160 nM Human mM ATP, 2 mM Caz?,
4 mM Mg?*, and 40
mM HCOs~.[1]

Surface Plasmon
Resonance (SPR)

Binding Affinity (KD) 176 nM Human o B
with immobilized sAC
protein.[1]
o Surface Plasmon
Association Rate (Ka) 2.3x10°M-1s1 Human
Resonance (SPR).[1]
) o Surface Plasmon
Dissociation Rate (kp) 55.8x103s1 Human

Resonance (SPR).[1]
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Table 2: Cellular Activity of TDI-10229

Parameter Value Cell Line Assay Conditions

sAC-overexpressing 500 puM IBMX for 5

rat 4-4 cells minutes.[1]

Cellular ICso 102 nM

Table 3: Pharmacokinetic Properties of TDI-10229 in Mice

Parameter Value Route of Administration
Oral Bioavailability 59% Oral (p.0.)
Cmax (5 mg/kg p.o.) 15.5 uM Oral (p.o.)
AUC (5 mg/kg p.o.) 94 pg-h/mL Oral (p.o.)
Mean Residence Time 3.95 hours Oral (p.o.)

Selectivity and Safety Profile

TDI-10229 has demonstrated high selectivity for SAC over the nine transmembrane adenylyl
cyclases (tmACs). This is a critical feature, as tmACs are involved in a wide range of
physiological processes, and off-target inhibition could lead to undesirable side effects. In
addition to its selectivity, TDI-10229 was found to be non-cytotoxic at concentrations up to 20
MM (over 200-fold its cellular 1ICs0) and showed no significant activity against a panel of 310
kinases and 46 other common drug targets.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of TDI-
10229.

In Vitro sAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of TDI-10229 against
purified sAC protein.
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Methodology:

Purified recombinant human sAC protein is used.

The assay is conducted in the presence of 1 mM ATP, 2 mM Caz*, 4 mM Mg?*, and 40 mM
HCOs™ to ensure physiological activation of the enzyme.[1]

TDI-10229 is serially diluted to a range of concentrations and pre-incubated with the sAC
enzyme.

The enzymatic reaction is initiated by the addition of ATP.

The amount of CAMP produced is measured, typically using a competitive immunoassay or
radioactive labeling.

The concentration-response curve is plotted, and the I1Cso value is calculated using non-
linear regression.

Cellular cAMP Accumulation Assay

Objective: To determine the ICso of TDI-10229 in a cellular context.

Methodology:

SAC-overexpressing rat 4-4 cells are cultured in appropriate media.

Cells are pre-treated with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 500
UM IBMX, for 5 minutes to prevent the degradation of CAMP.[1]

Cells are then treated with varying concentrations of TDI-10229.

Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified
using a suitable cAMP assay kit.

The results are normalized to a DMSO-treated control, and the ICso is determined from the
resulting concentration-response curve.[1]

Surface Plasmon Resonance (SPR)
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Objective: To measure the binding kinetics (association and dissociation rates) and affinity of
TDI-10229 to sAC.

Methodology:

Purified human sAC protein is immobilized on a sensor chip.

A series of concentrations of TDI-10229 are flowed over the sensor chip, allowing for the
measurement of the association phase.

A buffer without TDI-10229 is then flowed over the chip to measure the dissociation phase.

The binding response is measured in real-time as a change in the refractive index at the
sensor surface.

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate
(ka), dissociation rate (kp), and the equilibrium dissociation constant (KD).[1]

In Vivo Contraception Study in Mice (Generalized
Protocol)

Objective: To assess the contraceptive efficacy of orally administered TDI-10229 in a mouse

model.

Methodology: Note: While in vivo studies with TDI-10229 have been conducted, much of the

detailed published methodology focuses on its more potent successor, TDI-11861. The

following is a generalized protocol based on the available information for sAC inhibitors.

Animals: Adult, sexually mature male and female mice are used.

Drug Administration: Male mice are administered a single oral dose of TDI-10229 (e.g., 50
mg/kg) or a vehicle control.[2]

Mating: At a specified time point after administration (e.g., 2 hours), each male mouse is
paired with a receptive female for a defined mating period.

Endpoint Assessment:
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o Sperm Motility: A cohort of treated male mice can be euthanized at various time points
post-administration to assess sperm motility from the cauda epididymis.

o Contraceptive Efficacy: Mated females are monitored for pregnancy. The number of
pregnancies and litter sizes in the TDI-10229-treated group are compared to the vehicle-
treated control group.

e Reversibility: The return of fertility in male mice is assessed in subsequent mating trials after
the drug has cleared.

Mandatory Visualizations
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Caption: The signaling cascade of SAC in sperm capacitation and the inhibitory action of TDI-
10229.

Experimental Workflow for In Vivo Contraceptive
Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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